tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate consists of a tert-butyl group attached to a carbamate moiety. The presence of the amino and oxo groups contributes to its reactivity and potential biological activity. For a visual representation, refer to the ChemSpider entry .
Scientific Research Applications
Synthetic Intermediate in Biologically Active Compounds : Tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate is utilized as an important intermediate in the synthesis of various biologically active compounds. For example, Zhao et al. (2017) describe its use in the rapid synthesis of a compound which is a crucial intermediate for omisertinib (AZD9291), a medication used in cancer treatment (Bingbing Zhao et al., 2017).
Organic Synthesis and Chemical Reactions : This compound is involved in various organic synthesis processes and chemical reactions. For instance, Padwa et al. (2003) explored its use in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan (A. Padwa et al., 2003). Additionally, Yang et al. (2009) synthesized Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by Asymmetric Mannich Reaction, showcasing its versatility in asymmetric synthesis (J. Yang et al., 2009).
Photocatalysis and Cascade Reactions : Wang et al. (2022) presented a study on photocatalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating its potential in creating new pathways for assembling complex molecules (Zhi-Wei Wang et al., 2022).
Development of New Materials : Research by Das et al. (2016) involves the structural characterization of carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, highlighting its role in the development of new materials and understanding molecular interactions (U. Das et al., 2016).
Potential in Corrosion Inhibition : Faydy et al. (2019) investigated the use of tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate as a corrosion inhibitor for carbon steel, suggesting its applications in industrial processes (M. Faydy et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1-amino-2-methyl-1-oxopropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(4,5)6(10)12/h1-5H3,(H2,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZGNJFDSQYTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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